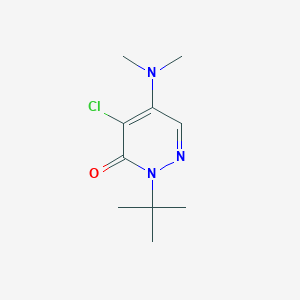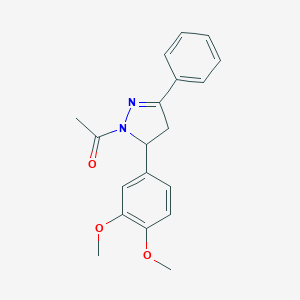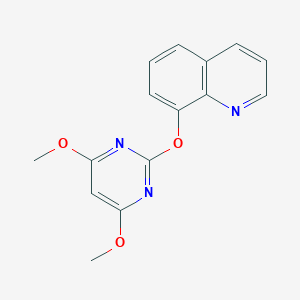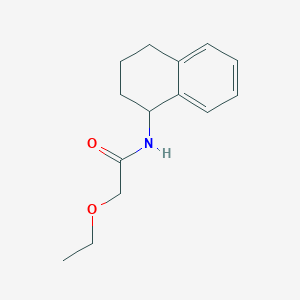![molecular formula C16H18N2O3S2 B259294 2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MMB or MMB-2201 and belongs to the family of synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system.
Mécanisme D'action
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When MMB-2201 binds to these receptors, it activates a signaling pathway that leads to a variety of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by MMB-2201 leads to a variety of biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of appetite, the modulation of immune function, and the regulation of mood and anxiety. MMB-2201 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMB-2201 in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This makes it a valuable tool for investigating the endocannabinoid system and its role in various physiological and pathological processes. However, one limitation of using MMB-2201 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving MMB-2201. One area of interest is the development of new synthetic cannabinoids with improved potency and selectivity for CB1 and CB2 receptors. Another area of interest is the investigation of the role of the endocannabinoid system in the regulation of energy metabolism and obesity. Finally, there is a need for further research into the potential therapeutic applications of MMB-2201 and other synthetic cannabinoids in the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of MMB-2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2-amino-2-methylpropan-1-ol in the presence of a strong acid catalyst. This reaction forms the intermediate compound 1-(5-fluoropentyl)-3-(methylamino)-1-phenylpropan-1-one, which is then reacted with 3-(methylsulfanyl)aniline in the presence of a base to form the final product, MMB-2201.
Applications De Recherche Scientifique
MMB-2201 has been used extensively in scientific research as a tool for studying the endocannabinoid system. It has been shown to have potent agonist activity at both CB1 and CB2 receptors, which makes it useful for investigating the physiological and biochemical effects of cannabinoid receptor activation. MMB-2201 has been used in studies investigating the role of the endocannabinoid system in pain, inflammation, anxiety, and addiction.
Propriétés
Nom du produit |
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C16H18N2O3S2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2-[methyl(methylsulfonyl)amino]-N-(3-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C16H18N2O3S2/c1-18(23(3,20)21)15-10-5-4-9-14(15)16(19)17-12-7-6-8-13(11-12)22-2/h4-11H,1-3H3,(H,17,19) |
Clé InChI |
ADLGVMPIVKUTED-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C |
SMILES canonique |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




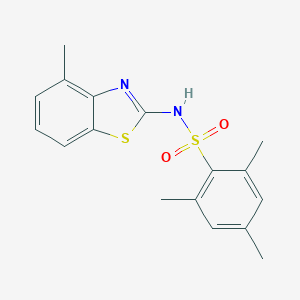


![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)

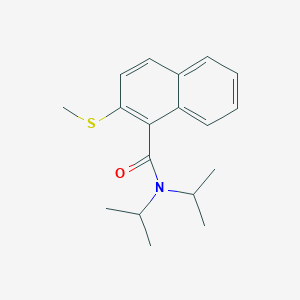
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

